molecular formula C10H13ClO B2413431 1-(5-Chloro-2-methylphenyl)propan-1-ol CAS No. 1314976-74-3

1-(5-Chloro-2-methylphenyl)propan-1-ol

Cat. No. B2413431
CAS RN: 1314976-74-3
M. Wt: 184.66
InChI Key: YCBSGRYSLZUAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methylphenyl)propan-1-ol, commonly referred to as 5-chloro-2-methylphenol (5-CMP), is an aromatic compound with a wide range of applications and uses. It is a white crystalline solid with a molar mass of 165.55 g/mol, a melting point of 39-41°C, and a boiling point of 269-271°C. 5-CMP is a versatile and important chemical that can be used as a reagent, solubilizer, and preservative in the pharmaceutical, food, and cosmetic industries. Additionally, 5-CMP is used as a monomer for the synthesis of polymers, resins, and other materials, and as a starting material for the synthesis of other compounds.

Scientific Research Applications

Urease Inhibition

Urease is an enzyme responsible for various health issues, including kidney stone formation, hepatic coma, and peptic ulcers. Researchers have focused on developing efficient urease inhibitors. In this context, 1-(5-Chloro-2-methylphenyl)propan-1-ol has been investigated as a potential anti-urease agent. Specifically, a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids —including derivatives with aliphatic and aromatic side chains—were synthesized and evaluated. These compounds exhibited potent inhibitory activity against jack bean urease (JBU), with IC50 values ranging from 0.0019 μM to 0.0532 μM, outperforming the standard thiourea inhibitor .

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6,10,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBSGRYSLZUAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methylphenyl)propan-1-ol

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